molecular formula C17H12N2O B12116933 2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- CAS No. 402929-36-6

2-Naphthalenol, 1-(1H-benzimidazol-2-yl)-

Cat. No.: B12116933
CAS No.: 402929-36-6
M. Wt: 260.29 g/mol
InChI Key: KHBKKJOTFZKPLZ-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- is a heterocyclic aromatic compound that combines the structural features of naphthalenol and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with naphthalenol derivatives. One common method is the reaction of o-phenylenediamine with 2-naphthol in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its fluorescent properties allow it to act as a probe for detecting thiophenols in bioimaging applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)benzenethiol
  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 6-(1H-Benzimidazole)-2-naphthalenol

Uniqueness

2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- stands out due to its unique combination of naphthalenol and benzimidazole structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .

Properties

CAS No.

402929-36-6

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C17H12N2O/c20-15-10-9-11-5-1-2-6-12(11)16(15)17-18-13-7-3-4-8-14(13)19-17/h1-10,20H,(H,18,19)

InChI Key

KHBKKJOTFZKPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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